Diospyrin

Descripción general

Descripción

Diospyrin is a bisnaphthoquinonoid medicinal compound derived from Diospyros lotus . It has significant inhibitory effects on the growth of Leishmania donovani promastigotes . It’s known for its anti-cancer, anti-tubercular, and anti-leishmanial activities .

Synthesis Analysis

Diospyrin has been synthesized from dried leaf extract of Diospyros montana in aqueous medium . The synthesis process has been characterized by various spectroscopic techniques such as UV-Vis, FTIR spectroscopy, SEM, TEM, and EDX analyses .

Molecular Structure Analysis

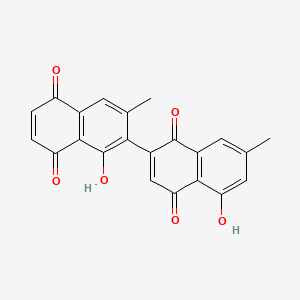

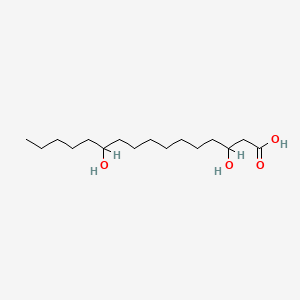

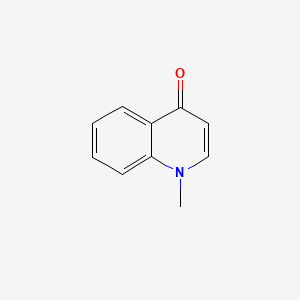

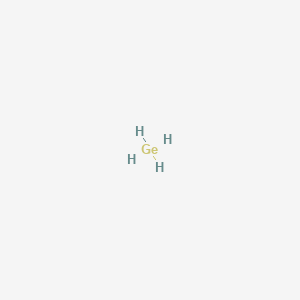

Diospyrin has a molecular formula of C22H14O6 . It contains a total of 45 bonds, including 31 non-H bonds, 18 multiple bonds, 1 rotatable bond, 6 double bonds, 12 aromatic bonds, 4 six-membered rings, 2 ten-membered rings, 4 ketones (aromatic), and 2 aromatic hydroxyls .

Chemical Reactions Analysis

Crystallographic analysis has confirmed the structure of diospyrin to be 2,60 -bis (5-hydroxy-7-methyl-1,4-naphthoquinone) . Since the first reports of anti-tumor activity of diospyrin, it has been used as a “lead molecule” for the development of anti-cancer drugs .

Physical And Chemical Properties Analysis

Diospyrin has an average mass of 374.343 Da and a monoisotopic mass of 374.079041 Da . It’s a plant product that has significant inhibitory effect on the growth of Leishmania donovani promastigotes .

Aplicaciones Científicas De Investigación

1. Antiparasitic Activity

Diospyrin, a plant-derived bisnaphthoquinone, has shown significant inhibitory effects on the growth of the parasite Leishmania donovani. It impedes the activity of type I DNA topoisomerase in the parasite, thereby offering a basis for rational drug design in treating human leishmaniasis (Ray et al., 1998).

2. Antitumor Properties

Research indicates that diospyrin exhibits inhibitory activity against various tumors. For instance, it has shown potential in inhibiting murine tumors and human cancer cell lines. Notably, liposomal encapsulation of diospyrin significantly enhances its antitumor effect in vivo, as demonstrated in studies involving Ehrlich ascites tumor in mice (Hazra et al., 2005).

3. Anti-Inflammatory Effects

Diospyrin also exhibits anti-inflammatory properties. In studies using RAW 264.7 mouse macrophages, diospyrin moderated the production of various inflammatory mediators and significantly inhibited the phosphorylation of key enzymes in inflammation pathways (Shahidullah et al., 2020).

4. Activity Against Mycobacterium Tuberculosis

This compound has been evaluated for its effectiveness against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis, showing a minimal inhibitory concentration (MIC) consistent across different strains (Lall & Meyer, 2001).

5. Analytical Methods for Diospyrin

Recent developments in analytical techniques have facilitated the detection, separation, and quantification of diospyrin. These advancements are crucial for understanding its therapeutic aspects and ensuring the quality control of formulations containing diospyrin (Sarma, 2022).

6. Diospyrin Derivatives in Cancer Research

The exploration of diospyrin derivatives and analogues has been a focal point in cancer research. These compounds have been synthesized and screened for their pro-apoptotic and anticancer activities, providing insights into their potential mechanisms of action (Sagar et al., 2010).

7. Inhibition of Viral Infection

Diospyrin demonstrates inhibitory activity against viral inflammation. It modulates the production of inflammatory mediators in macrophages induced by viral mimics, suggesting a potential role in managing viral infections (Kim et al., 2020).

Mecanismo De Acción

Diospyrin exerts its inhibitory effect by binding with the enzyme and stabilizing the topoisomerase I-DNA “cleavable complex” . It’s a specific inhibitor of the parasitic topoisomerase I . It also exhibits anti-inflammatory properties mediated via inhibition of NO, and cytokines in LPS-induced mouse macrophages via the ER-stressed calcium-p38 MAPK/CHOP/Fas pathway .

Direcciones Futuras

Although diospyrin has shown potential as an anti-cancer drug, future studies will be required to investigate the effect of diospyrin and its structurally-modified derivatives on cell cycle and cell metabolism . This could lead to a better realization of the full therapeutic potential of these compounds as anti-cancer drugs .

Propiedades

IUPAC Name |

5-hydroxy-6-(5-hydroxy-7-methyl-1,4-dioxonaphthalen-2-yl)-7-methylnaphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14O6/c1-9-5-12-19(16(25)6-9)17(26)8-13(21(12)27)18-10(2)7-11-14(23)3-4-15(24)20(11)22(18)28/h3-8,25,28H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRFTYMHHWSAKSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)O)C(=O)C=C(C2=O)C3=C(C4=C(C=C3C)C(=O)C=CC4=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30182429 | |

| Record name | Diospyrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30182429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diospyrin | |

CAS RN |

28164-57-0 | |

| Record name | Diospyrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28164-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diospyrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028164570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diospyrin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=208730 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diospyrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30182429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIOSPYRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O0IQZ8B2R7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

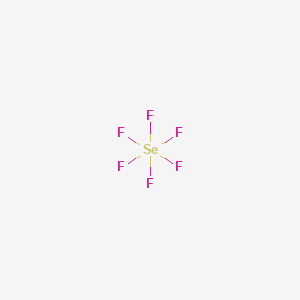

![2,4-dimethyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B1219788.png)